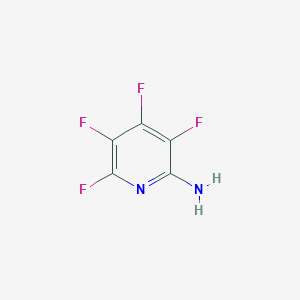
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate is a chiral compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization or chromatography .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and the high purity of the products obtained.
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of environmentally friendly processes. For example, the reaction of amines with organic carbonates such as dimethyl carbonate in a flow system over solid catalysts has been developed as a phosgene-free synthesis route . This method is not only safer but also more sustainable, reducing the application of hazardous materials and minimizing energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the formation of hydrogen bonds and other non-covalent interactions, stabilizing the compound within the active site of the target .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Methyl carbamate: Another related compound used in various industrial processes.
N-carbamoyl-alpha amino acids: Compounds containing an alpha amino acid with a carbamoyl group at its terminal nitrogen atom.
Uniqueness
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and other fields .
Properties
CAS No. |
1807952-54-0 |
|---|---|
Molecular Formula |
C11H15N3O3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate |
InChI |
InChI=1S/C11H15N3O3/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15/h1-5,9H,6-7,12H2,(H3,13,14,15,16)/t9-/m1/s1 |
InChI Key |
PJLCNWPOTRZGFK-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12823648.png)


![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
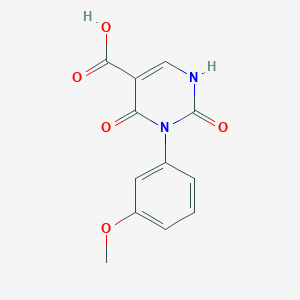
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)
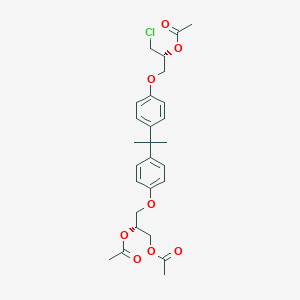
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
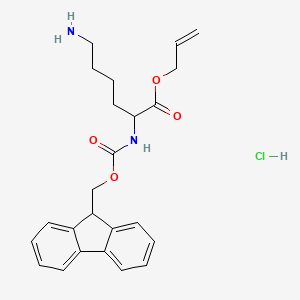
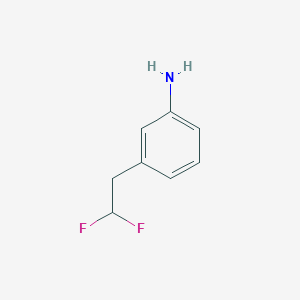
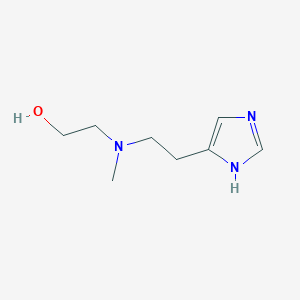
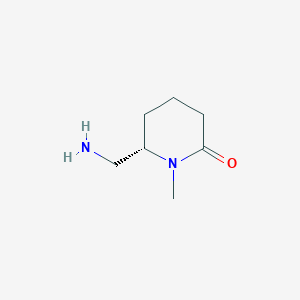
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
